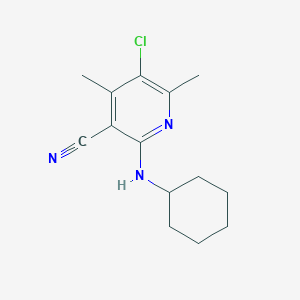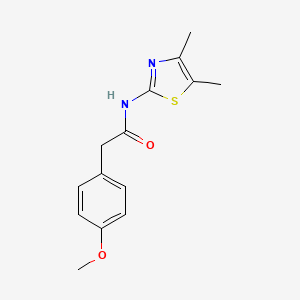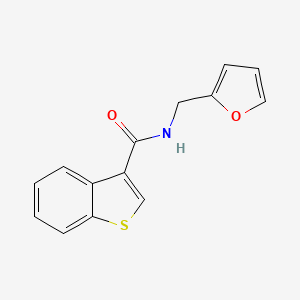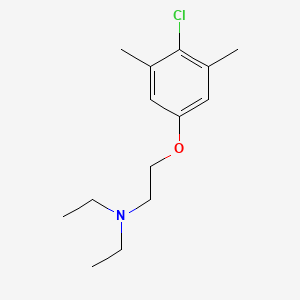
5-Chloro-2-(cyclohexylamino)-4,6-dimethylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(cyclohexylamino)-4,6-dimethylpyridine-3-carbonitrile: is a chemical compound with a unique structure that includes a pyridine ring substituted with chloro, cyclohexylamino, dimethyl, and carbonitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(cyclohexylamino)-4,6-dimethylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the chlorination of a suitable pyridine precursor, followed by the introduction of the cyclohexylamino group through nucleophilic substitution. The dimethyl groups are then added via alkylation reactions, and the carbonitrile group is introduced through a cyanation reaction. Each step requires specific reagents and conditions, such as the use of chlorinating agents, alkylating agents, and cyanating agents under controlled temperatures and pressures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the cyclohexylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amines or other reduced forms of the carbonitrile group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them candidates for drug discovery and development.
Medicine: Pharmaceutical research explores the therapeutic potential of this compound and its derivatives. They are investigated for their efficacy in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: In the agrochemical industry, this compound is evaluated for its potential as a pesticide or herbicide. Its chemical properties make it suitable for formulations that target specific pests or weeds.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(cyclohexylamino)-4,6-dimethylpyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and ion channels. The compound’s structure allows it to fit into the active sites of these proteins, inhibiting their function and leading to therapeutic effects.
Comparación Con Compuestos Similares
5-Chloro-2-(substituted phenyl)benzo[d]thiazole derivatives: These compounds share the chloro and substituted amino groups but differ in the core structure, which is a benzo[d]thiazole instead of a pyridine ring.
5-Chloro-2-(naphthalenylvinyl)benzoxazols: These compounds have a similar chloro substitution but feature a benzoxazole core and naphthalenylvinyl group.
Uniqueness: 5-Chloro-2-(cyclohexylamino)-4,6-dimethylpyridine-3-carbonitrile is unique due to its specific combination of substituents on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse research fields highlight its significance compared to similar compounds.
Propiedades
IUPAC Name |
5-chloro-2-(cyclohexylamino)-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3/c1-9-12(8-16)14(17-10(2)13(9)15)18-11-6-4-3-5-7-11/h11H,3-7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQRZNYZZVNBBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)NC2CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(4-methyl-1-piperazinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5830201.png)
![1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzotriazole](/img/structure/B5830225.png)


![3-methyl-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5830247.png)
![4-[(1,1,3,3-tetramethylbutyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5830249.png)
![ethyl 4-{[(2,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5830250.png)




![4-Methyl-7-[(3-nitrophenyl)methoxy]chromen-2-one](/img/structure/B5830293.png)
![N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5830299.png)
![4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5830300.png)
